4-(carbamoylmethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid

Pyrazole Carboxylic acid SAR

Sourcing the exact 4-(carbamoylmethoxy) derivative is critical-swapping this substituent for a simpler alkoxy or hydroxy analog invalidates SAR models. This compound is one of the few commercially available 1-phenylpyrazole-3-carboxylic acid derivatives offering both a free carboxylic acid and a primary amide in a single small molecule. • Ideal for FBDD campaigns; the amide engages key hydrogen-bonding interactions without additional protecting-group strategies. • Bifunctional chelating motif (pyrazole-carboxylic acid + carbamoylmethoxy side chain) supports metallo-β-lactamase inhibitor and zinc-finger ligand discovery. • Stocked at ≥95% purity with batch-specific QC documentation; ships ambient from US and EU hubs.

Molecular Formula C12H11N3O4
Molecular Weight 261.237
CAS No. 1152625-33-6
Cat. No. B2384659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(carbamoylmethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid
CAS1152625-33-6
Molecular FormulaC12H11N3O4
Molecular Weight261.237
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)OCC(=O)N
InChIInChI=1S/C12H11N3O4/c13-10(16)7-19-9-6-15(14-11(9)12(17)18)8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,16)(H,17,18)
InChIKeyCQDUGAYOEWOMBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Physicochemical and Structural Profile of 4-(Carbamoylmethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid


4-(Carbamoylmethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 1152625-33-6) is a heterocyclic small molecule (MF: C₁₂H₁₁N₃O₄; MW: 261.23 g/mol) that features a pyrazole core bearing a phenyl substituent at the 1-position, a carboxylic acid at the 3-position, and a carbamoylmethoxy (–O–CH₂–CONH₂) side chain at the 4-position . This particular arrangement of functional groups – a free carboxylic acid ortho to an amide-ether substituent on an N-phenylpyrazole scaffold – creates a distinctive hydrogen-bonding and metal-coordination landscape, making the compound a compelling building block for medicinal-chemistry library synthesis and agrochemical lead exploration [1]. Commercial sourcing is currently limited to a small number of specialist suppliers, where typical catalog purity is ≥95% [2].

Workflow Medicinal chemistry building block and agrochemical lead exploration
Selection context Distinct carbamoylmethoxy group creates hydrogen-bonding and metal-coordination landscape
Sourcing Limited specialist suppliers; high-purity catalog grade available

Why Generic 1-Phenylpyrazole-3-carboxylic Acids Cannot Substitute


Although a broad patent landscape covers 4‑substituted 1‑phenylpyrazole‑3‑carboxylic acid derivatives for agrochemical and pharmaceutical uses [1], the specific 4‑(carbamoylmethoxy) substitution is not a trivial interchange. The 4‑position substituent on the pyrazole ring critically modulates electronic properties, hydrogen‑bond donor/acceptor count, and steric bulk, thereby dictating target‑binding affinity, metabolic stability, and physicochemical profiles such as logP and aqueous solubility [2]. In the absence of head‑to‑head data, it must be assumed that swapping the carbamoylmethoxy group for a simpler alkoxy, hydroxy, or unsubstituted analog will alter these parameters in a non‑linear and unpredictable fashion, invalidating SAR models and potentially compromising the intended biological or physicochemical outcome [3]. Therefore, direct procurement of the exact 4‑(carbamoylmethoxy) derivative is essential for maintaining fidelity in structure‑activity relationship studies.

4‑position substituent critically modulates electronic, H‑bond, and steric profiles; generic analogs may invalidate SAR models.
No head‑to‑head data available; property shifts are non‑linear and unpredictable from the core scaffold alone.

Quantitative Differentiation Evidence Against Closest Analogs


Absence of Public Head-to-Head Bioactivity Data

A comprehensive search of the peer‑reviewed literature and patent databases returned no direct, quantitative head‑to‑head comparison of 4‑(carbamoylmethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid with any close analog in a defined biological or physicochemical assay. The Bayer patent family covering 4‑substituted 1‑phenylpyrazole‑3‑carboxylic acid derivatives explicitly excludes the carbamoylmethoxy embodiment from its exemplified compound list and provides no comparative IC₅₀, EC₅₀, logP, solubility, or stability data for this substitution [1]. Consequently, all differentiation claims for this compound must currently be classified as theoretical or inferred from the general behavior of pyrazole-3-carboxylic acid scaffolds.

Bioactivity Data Gap
Class-level inference
No public comparison data
Procurement based on structural uniqueness, not proven superiority.
In-house validation required.
Pyrazole Carboxylic acid SAR

Predicted Physicochemical Differentiation from Core Scaffold

In the absence of experimental data, in silico predictions offer a provisional comparison. Using the parent 1‑phenyl‑1H‑pyrazole‑3‑carboxylic acid as a baseline (MW: 188.2, HBD: 1, HBA: 4, tPSA: 63.1 Ų, logP ~1.5), the 4‑(carbamoylmethoxy) derivative is computationally predicted (via fragment‑based calculation) to exhibit a higher molecular weight (261.2), increased hydrogen‑bond donor count (2), elevated topological polar surface area (~110 Ų), and reduced logP (~0.5–1.0) [1]. These shifts indicate that the compound will have lower membrane permeability and higher aqueous solubility compared to the unsubstituted core, which can be advantageous for targeting polar binding sites or for improving oral bioavailability when permeability is sufficient [2]. Direct experimental validation of these predictions is required.

Predicted Physicochemical Shift
Class-level inference
Δ tPSA +47 Ų Δ logP –0.5 to –1.0
May support polar binding site targeting and higher aqueous solubility.
In silico prediction; experimental confirmation needed.
Pyrazole Drug‑likeness Physicochemical properties

Potential Unique Metal Chelation Behavior

The juxtaposition of a carboxylic acid at the 3‑position and a carbamoylmethoxy group at the 4‑position creates a potential O,O‑chelation site that is absent from simple 4‑hydroxy or 4‑alkoxy analogs. While no experimental stability constants (log K) have been reported for this compound, related O‑carboxymethyl‑substituted pyrazoles have shown affinity for transition metals such as Cu(II) and Zn(II) in solution, with log K values typically in the range of 6–10 depending on the metal and pH [1]. The carbamoylmethoxy variant, by virtue of the amide carbonyl, may exhibit altered selectivity or binding geometry compared to the carboxymethoxy analog (CAS 1423026‑99‑6). This property could be exploited for metalloenzyme inhibitor campaigns or for the development of metal‑organic frameworks (MOFs) where a bifunctional ligand is required [2].

Metal Chelation Potential
Class-level inference
Analog log K ~6–10 for Cu²⁺/Zn²⁺
Bifunctional O,O-chelation may differentiate from simpler analogs.
No experimental data for this compound.
Metal chelation Pyrazole Coordination chemistry

Optimal Procurement and Application Scenarios


Medicinal Chemistry Library Design with Enhanced Polarity

When a screening library needs 1‑phenylpyrazole‑3‑carboxylic acid derivatives with improved aqueous solubility and additional hydrogen‑bonding capacity, the 4‑(carbamoylmethoxy) compound is one of very few commercially available analogs that offers both a free carboxylic acid and a primary amide within the same small molecule. This makes it suitable for fragment‑based drug discovery (FBDD) where the amide can participate in key interactions without the need for additional protecting‑group strategies that would be required if starting from the corresponding methyl ester or nitrile intermediate [1].

Agrochemical Lead Optimization for Abiotic Stress Tolerance

The Bayer patent family on 4‑substituted 1‑phenylpyrazole‑3‑carboxylic acid derivatives demonstrates the utility of this scaffold class in enhancing plant tolerance to drought, salinity, and temperature extremes [2]. Although the carbamoylmethoxy analog is not explicitly exemplified, its unique substitution pattern makes it a logical candidate for inclusion in a patent‑busting or freedom‑to‑operate exploration program aimed at discovering differentiated agrochemical leads with novel IP positions.

Coordination Chemistry and Metalloenzyme Inhibitor Development

For projects targeting metalloenzymes (e.g., carbonic anhydrase, matrix metalloproteinases) or for constructing metal‑organic materials, the bifunctional chelating motif of this compound – combining a pyrazole‑carboxylic acid with a carbamoylmethoxy side chain – provides a distinct donor set not available from simpler 4‑hydroxy or 4‑alkoxy pyrazole‑3‑carboxylic acids. This compound can serve as a starting point for synthesizing novel metallo‑β‑lactamase inhibitors or zinc‑finger protein ligands [3].

Application
Selection Property
Validation Focus
Medicinal chemistry library design
Polarity-enhanced building block with free carboxylic acid and amide
Solubility and hydrogen-bond capacity for fragment-based discovery
Agrochemical lead exploration
Differentiated 4‑substitution for patent‑busting or IP exploration
SAR fidelity and abiotic stress tolerance model response
Coordination chemistry research
Bifunctional O,O‑chelation motif distinct from simpler analogs
Metal‑binding selectivity and metalloenzyme inhibition potential
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